5-Nitro-2-indanone
Overview
Description
5-Nitro-2-indanone is a chemical compound with potential applications in various fields due to its unique chemical structure. The compound has been the subject of research due to its interesting chemical and physical properties, as well as its potential for synthesis of complex molecules.
Synthesis Analysis
The synthesis of 5-Nitro-2-indanone and related compounds involves several chemical reactions, highlighting the compound's versatility and the interest in its chemical synthesis. For example, a catalyst-free domino reaction allows for the synthesis of highly functionalized indanone-fused tetrahydroisoxazoles from nitrosoarene and 1,6-ynenone with good chemo- and regioselectivity, representing a new strategy for multifunctionalization of an internal alkyne with nitrosoarene by formation of two rings and four bonds in a single operation (Qiu et al., 2019).
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-indanone is characterized by the presence of a nitro group attached to the indanone framework, which significantly influences its chemical reactivity and physical properties. The synthesis and characterization of related compounds, such as 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, provide insights into the compound's structure and properties, including crystal structure determined by X-ray single crystal diffraction analysis (Li et al., 2012).
Chemical Reactions and Properties
5-Nitro-2-indanone participates in various chemical reactions, showcasing its reactivity and potential for creating diverse chemical structures. For instance, rapid cycloaddition reactions with a variety of electron-rich dienophiles, including amidines, enamines, and ketene acetals, have been reported, demonstrating the electron-deficient nature of related compounds like 5-nitro-1,2,3-triazine and its utility in organic synthesis (Glinkerman & Boger, 2018).
Physical Properties Analysis
The physical properties of 5-Nitro-2-indanone, such as melting point, boiling point, and solubility, are crucial for its application in various fields. While specific data on 5-Nitro-2-indanone was not directly available, the synthesis and characterization of structurally related compounds provide valuable insights into the physical properties that can be expected for 5-Nitro-2-indanone.
Chemical Properties Analysis
The chemical properties of 5-Nitro-2-indanone, including its reactivity towards nucleophiles and electrophiles, are of significant interest. Studies on related compounds, such as the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, highlight the chemical versatility and reactivity of the nitro and indanone groups, which can be extrapolated to understand the chemical behavior of 5-Nitro-2-indanone (Palmieri et al., 2010).
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions : A study explored the efficiency of nucleophilic aromatic substitution reactions with fluoride ion on substrates including 5-nitro-indanones. This process has implications in the synthesis of fluoroaromatic compounds, which are significant in the field of pharmaceuticals and radiolabeling for imaging technologies (Enas, Garcia, Mathis, & Gerdes, 1993).
Chemotherapeutic Nitroheterocyclic Compounds : Research on the preparation of nitrofurfurylidene, nitrothenylidene, and nitropyrrolylmethylene derivatives of substituted 1-Indanones for chemotherapeutic applications was conducted. These compounds are significant in the development of new chemotherapeutic agents (Albrecht & Schröder, 1970).
Microbiological Transformations : Another study examined the microbiological transformation of 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone by various microorganisms, which is relevant in understanding microbial interactions with nitrofuran derivatives and their environmental impact (Wieglepp, Hoyer, & Kieslich, 1973).
Antimicrobial Activities : The synthesis and evaluation of 2-(5-Nitro-2-imidazolylmethylene)-1-indanones and related compounds for their antimicrobial activities were investigated. This study highlights the potential of these compounds in treating bacterial infections (Rufer, Kessler, & Schröder, 1975).
Catalytic Asymmetric Nitroaldol Reaction : Research on the synthesis of optically active nitro-3a,4,5,6,7,7a-hexahydro-I-indanone using a catalytic asymmetric nitroaldol reaction was reported. This is significant in asymmetric synthesis, a crucial aspect of modern pharmaceutical production (Sasai, Hiroi, Yamada, & Shibasaki, 1997).
Heterotopic Ligands and Organometallic Chemistry : A study involving 2-Indanone reacting with various compounds to form enamine 2-indenyl crown ethers is noteworthy in organometallic chemistry, specifically in the synthesis of ligands for metal complexes (Plenio & Burth, 1996).
Applications in Wearable Artificial Kidney : The development of polymeric chemisorbents using 5-vinyl-1-indanone for use in a wearable artificial kidney was explored. This study contributes to advancements in medical devices for renal failure treatment (Jong et al., 2020).
Safety And Hazards
5-Nitro-2-indanone is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-nitro-1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBFWRYDORZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363600 | |
Record name | 5-Nitro-2-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-indanone | |
CAS RN |
116530-60-0 | |
Record name | 5-Nitro-2-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-2-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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